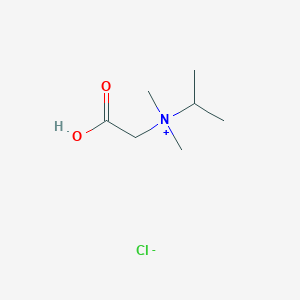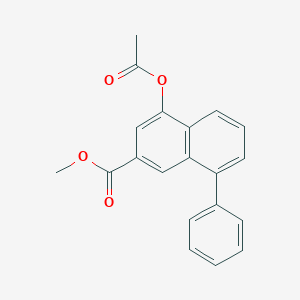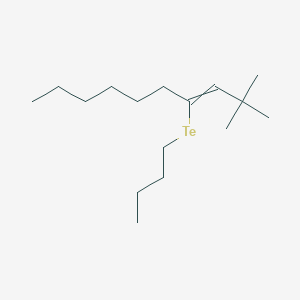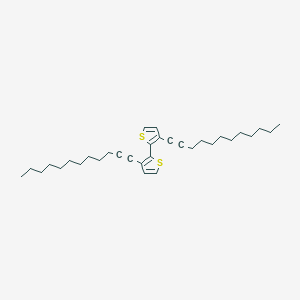
3,3'-Di(dodec-1-yn-1-yl)-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are known for their conjugated systems, which make them interesting for various applications in materials science, particularly in organic electronics and photovoltaics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene typically involves the coupling of 2,2’-bithiophene with dodec-1-yne. This can be achieved through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The reaction conditions often include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Triethylamine
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar catalytic processes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene can undergo various types of reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃)
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce halogen atoms onto the thiophene rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex organic molecules.
Biology: Potential use in bioorganic chemistry for the development of new materials.
Medicine: Could be explored for its biological activity, although specific applications would require further research.
Industry: Used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action for 3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene would depend on its specific application. In organic electronics, its conjugated system allows for efficient charge transport. The molecular targets and pathways would involve interactions with other conjugated systems or electrodes in devices.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Dihexyl-2,2’-bithiophene
- 3,3’-Dioctyl-2,2’-bithiophene
- 3,3’-Didecyl-2,2’-bithiophene
Comparison
Compared to its shorter alkyl chain analogs, 3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene may exhibit different solubility, melting points, and electronic properties. The longer alkyl chains can influence the compound’s packing in solid-state structures, potentially affecting its performance in electronic applications.
Propiedades
Número CAS |
864838-90-4 |
|---|---|
Fórmula molecular |
C32H46S2 |
Peso molecular |
494.8 g/mol |
Nombre IUPAC |
3-dodec-1-ynyl-2-(3-dodec-1-ynylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C32H46S2/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-33-31(29)32-30(26-28-34-32)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-20H2,1-2H3 |
Clave InChI |
NQXOSUAFXSLTTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC#CC1=C(SC=C1)C2=C(C=CS2)C#CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


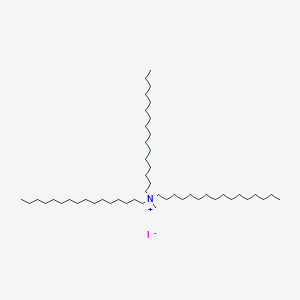
![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)
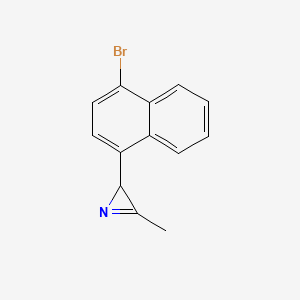
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)
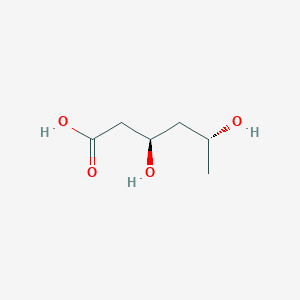
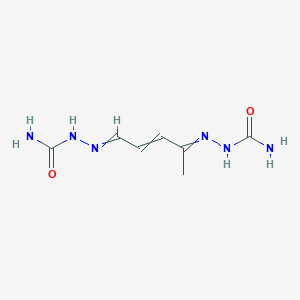
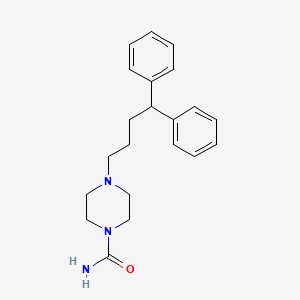
![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
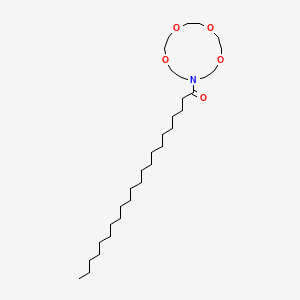
![N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12550470.png)
